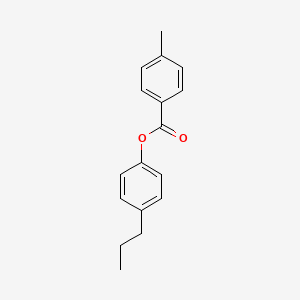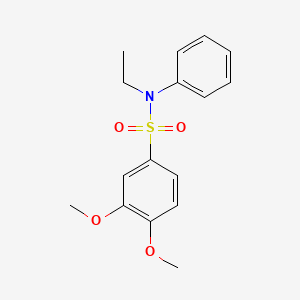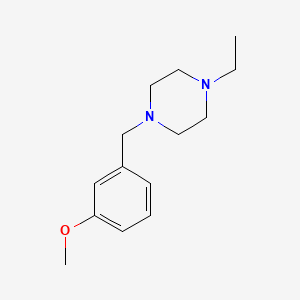
4-propylphenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propylphenyl 4-methylbenzoate is a chemical compound that belongs to the family of organic compounds known as benzoates. It is commonly used in scientific research as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-propylphenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. The compound is also known to have antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-propylphenyl 4-methylbenzoate are not well documented. However, it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-propylphenyl 4-methylbenzoate in lab experiments is its availability as a reference standard. The compound is commercially available and can be easily purchased from chemical suppliers. Another advantage is its stability, which allows it to be stored for extended periods without degradation.
One limitation of using 4-propylphenyl 4-methylbenzoate in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions and may require the use of organic solvents. Another limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 4-propylphenyl 4-methylbenzoate in scientific research. One direction is the development of new synthetic methods for the production of the compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to elucidate its mechanism of action and to determine its safety profile.
Méthodes De Synthèse
The synthesis of 4-propylphenyl 4-methylbenzoate can be achieved by the esterification of 4-methylbenzoic acid with 4-propylphenol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity and yield of the product can be improved by using a purification method such as recrystallization.
Applications De Recherche Scientifique
4-propylphenyl 4-methylbenzoate is widely used in scientific research as a reference standard in analytical chemistry. It is commonly used as a calibration standard for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analysis. The compound is also used as a starting material for the synthesis of other compounds such as pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
(4-propylphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-4-14-7-11-16(12-8-14)19-17(18)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOBXFNSQQCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenyl 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)
![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)

![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)

![3-[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B5689297.png)
![N-cyclopropyl-3-{5-[(5-methyl-1H-pyrazol-1-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5689307.png)
![N-(2-ethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5689313.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5689315.png)


![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)